molecular formula C12H16O4S B1307830 (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate CAS No. 34583-63-6

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B1307830
CAS No.: 34583-63-6
M. Wt: 256.32 g/mol
InChI Key: FDMKROMOVVBUIJ-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H16O4S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solid-State Oxidation Studies

Research has shown that solid-state oxidation processes involving related sulfonate compounds can lead to the formation of new organic acid-base complexes. This illustrates the compound's potential application in the development of new materials and chemical synthesis pathways. One study demonstrated the solid-state oxidation of 1,1,3,3-tetramethylguanidinium 4-methylbenzenesulfinate to its sulfonate counterpart, highlighting the structural transformations and chemical reactivity under specific conditions (Åsmund Kaupang et al., 2013).

Pharmaceutical Applications

In the realm of pharmaceuticals, compounds containing tetrahydrofuran and sulfonate moieties have been explored for their potential as drug candidates. For instance, a multifunctional drug candidate exhibiting potent binding affinities to serotonin and dopamine receptors was developed, showcasing the therapeutic potential of such compounds in treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).

Material Science and Chemistry

Tetrahydrofuran derivatives are of interest in material science for their binding and reaction properties. A study involving the synthesis and structural analysis of tetra-p-tolylantimony 4-methylbenzenesulfonate provided insights into the coordination chemistry and potential applications of such compounds in material science and catalysis (V. Sharutin et al., 2003).

Antioxidant and Corrosion Inhibitors

Sulfonate compounds have been evaluated for their antioxidant properties and as corrosion inhibitors, indicating their potential application in industrial processes and materials protection. Research on new quinazolones as antioxidant additives for lubricating oils exemplifies this application, with certain compounds showing high antioxidant activity (O. M. Habib et al., 2014).

Catalytic and Synthetic Applications

The use of related compounds in catalytic processes and chemical synthesis is also notable. Studies on the stereoinduced cyclization of acyloxyalkenes using iodosylbenzene via a tetrahydrofuran cation intermediate highlight innovative approaches to achieving high stereoselectivity in chemical synthesis (Morifumi Fujita et al., 2008).

Properties

IUPAC Name

oxolan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMKROMOVVBUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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